N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide
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Overview
Description
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with a benzoylphenyl group, a sulfamoyl group, and a pyridine carboxamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoylbenzenesulfonamide with 4-aminopyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted pyridine carboxamides.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of the SARS-CoV-2 main protease, the compound binds to the active site of the enzyme, preventing it from facilitating viral replication. This interaction is mediated by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyridine carboxamides, such as:
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-2-carboxamide derivatives
Uniqueness
What sets N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit specific enzymes, such as the SARS-CoV-2 main protease, highlights its potential as a therapeutic agent .
Properties
CAS No. |
827576-89-6 |
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Molecular Formula |
C25H19N3O4S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H19N3O4S/c29-24(18-7-2-1-3-8-18)22-10-4-5-11-23(22)28-33(31,32)21-14-12-20(13-15-21)27-25(30)19-9-6-16-26-17-19/h1-17,28H,(H,27,30) |
InChI Key |
PJWKEMIWXFTYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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